molecular formula C6H15NO3 B1277880 N-(tert-Butyl)hydroxylamine acetate CAS No. 253605-31-1

N-(tert-Butyl)hydroxylamine acetate

Cat. No. B1277880
M. Wt: 149.19 g/mol
InChI Key: QGYZLVSWEOXOFT-UHFFFAOYSA-N
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Description

N-(tert-Butyl)hydroxylamine acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl hydroxylamine derivatives and their synthesis, which can provide insights into the chemistry of N-(tert-Butyl)hydroxylamine acetate. These derivatives are used in the synthesis of amines, hydroxylamines, and other nitrogen-containing compounds, which are important in pharmaceutical and chemical research .

Synthesis Analysis

The synthesis of tert-butyl hydroxylamine derivatives is well-documented in the provided papers. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Another method involves the reaction of magnesium amides with tert-butyl perbenzoate to form O-tert-butyl-N,N-disubstituted hydroxylamines . Additionally, N,O-bis(tert-butoxycarbonyl)hydroxylamines are synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate . These methods highlight the versatility and functional group tolerance in the synthesis of tert-butyl hydroxylamine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl hydroxylamine derivatives is crucial for their reactivity and application in synthesis. For example, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines serves as a chiral directing group and activates the imines for nucleophilic addition . The structure of N,N-bis(4-tert-butylphenyl)hydroxylamine and its disproportionation product was established by X-ray diffraction analysis . These structural analyses are essential for understanding the reactivity and designing new compounds.

Chemical Reactions Analysis

Tert-butyl hydroxylamine derivatives undergo various chemical reactions. N-tert-butanesulfinyl imines are used for the asymmetric synthesis of amines and can be cleaved by acid treatment after nucleophilic addition . The synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamines allows for the generation of imines for in situ applications in the synthesis of α-amino esters and ketones . The acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine leads to the formation of amines and phenoxazine derivatives . These reactions demonstrate the chemical versatility of tert-butyl hydroxylamine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl hydroxylamine derivatives are influenced by their molecular structure. The stability of these compounds is an important consideration, as seen with bench-stable imine surrogates like N,O-bis(tert-butoxycarbonyl)hydroxylamines . The reactivity of these derivatives can vary based on steric and electronic factors, as indicated by the need for ortho,ortho-disubstitution on the perester electrophile for less sterically hindered magnesium amides . The physical properties such as solubility, stability, and reactivity are critical for their application in synthesis and potential use in various chemical industries.

Scientific Research Applications

Summary of the Application

“N-(tert-Butyl)hydroxylamine hydrochloride” is used in the process of spin trapping of short-lived radicals . Spin trapping is a technique used in chemistry where short-lived radical species are reacted with a “spin trap” to form more stable products that can be studied using techniques such as electron spin resonance spectroscopy.

2. Protection of Retinal Cells from Iron Overload

Summary of the Application

“N-(tert-Butyl)hydroxylamine”, a mitochondrial antioxidant, has been shown to protect human retinal pigment epithelial cells from iron overload, which is relevant to macular degeneration .

Methods of Application or Experimental Procedures

In the study, human fetal retinal pigment epithelial (RPE) cells were exposed to ferric ammonium citrate to simulate iron overload. This resulted in increased oxidant production and decreased glutathione (GSH) levels and mitochondrial complex IV activity. The addition of “N-(tert-Butyl)hydroxylamine” to the iron-overloaded RPE cells led to a reduction of intracellular iron content, oxidative stress, and partial restoration of complex IV activity and GSH content .

Results or Outcomes

The study found that “N-(tert-Butyl)hydroxylamine” was able to reduce oxidative stress, mitochondrial damage, and age-related iron accumulation in RPE cells. This suggests that it might be useful in age-related macular degeneration due to its potential to reduce oxidative stress, mitochondrial damage, and age-related iron accumulation, which may damage normal RPE function and lead to loss of vision .

3. Synthesis of α-Ketoamides

Summary of the Application

“N-(tert-Butyl)hydroxylamine hydrochloride” is used in the synthesis of α-ketoamides . α-Ketoamides are important building blocks in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals.

4. Synthesis of 3-Spirocyclopropanated 2-Azetidinones

Summary of the Application

“N-(tert-Butyl)hydroxylamine hydrochloride” is used in the synthesis of 3-spirocyclopropanated 2-azetidinones . These compounds are of interest due to their potential biological activity.

5. Effect on Cathepsin D Activity

Summary of the Application

“N-(tert-Butyl)hydroxylamine acetate” has been used in a study to understand its effect on Cathepsin D (CD) activity . Cathepsin D is a protein-degrading enzyme that is implicated in several diseases, including cancer and neurodegenerative disorders.

6. Preparation of α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone

Summary of the Application

“N-(tert-Butyl)hydroxylamine acetate” is used in the preparation of α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone . This compound could be of interest due to its potential biological activity.

Safety And Hazards

N-(tert-Butyl)hydroxylamine acetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air .

properties

IUPAC Name

acetic acid;N-tert-butylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.C2H4O2/c1-4(2,3)5-6;1-2(3)4/h5-6H,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYZLVSWEOXOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180008
Record name tert-Butylhydroxylamine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)hydroxylamine acetate

CAS RN

253605-31-1
Record name 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253605-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylhydroxylamine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253605311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylhydroxylamine acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERT-BUTYLHYDROXYLAMINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMZ1ZD667
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
H Guo, M Zabawa, J Woo, C Zheng… - … Section E: Structure …, 2007 - scripts.iucr.org
… The title compound, C 12 H 16 BrNO 2 , was synthesized in 95% yield by condensation of 5-bromo-2-methoxybenzaldehyde and N-tert-butyl-hydroxylamine acetate in the presence of …
Number of citations: 5 scripts.iucr.org
Y Zhang, X Li, SH Hong - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
A novel nitrone‐based pincer ligand was developed by a single‐step synthesis from N‐(tert‐butyl)hydroxylamine acetate and 2,6‐pyridinedicarboxaldehyde. The developed ligand …
Number of citations: 16 onlinelibrary.wiley.com
H Guo, M Zabawa, J Woo, C Zheng… - … Section E: Structure …, 2007 - scripts.iucr.org
… An oven-dried Schlenk flask was charged with 2,3,4-Trimethoxybenzaldehyde (196 mg, 1.0 mmol), N-tert-butyl hydroxylamine acetate (298 mg, 2.0 mmol) and anhydrous magnesium …
Number of citations: 6 scripts.iucr.org
EHH Wong, MH Stenzel, T Junkers… - …, 2010 - ACS Publications
A novel nitrone (α-4-(3-(trimethylsilyl)prop-2-ynyloxy)-N-tert-butyl nitrone) with an alkyne “click” function is synthesized and employed in enhanced spin capturing polymerization (ESCP) …
Number of citations: 57 pubs.acs.org
A Deletraz, B Tuccio, J Roussel, M Combes… - ACS …, 2020 - ACS Publications
In this work, a series of para-substituted α-phenyl-N-tert-butyl nitrones (PBN) were studied. Their radical-trapping properties were evaluated by electron paramagnetic resonance, with 4-…
Number of citations: 5 pubs.acs.org
A Deletraz, K Zéamari, F Di Meo, PL Fabre… - New Journal of …, 2019 - pubs.rsc.org
In this work, α-phenyl-N-tert-butylnitrone (PBN), N-benzylidene-1-diethoxyphosphoryl-1-methylethylamine N-oxide (PPN) and N-benzylidene-1-ethoxycarbonyl-1-methylethylamine N-…
Number of citations: 8 pubs.rsc.org
V Munnamalai, DM Suter - Journal of neurochemistry, 2009 - Wiley Online Library
… Similar effects on growth cone morphology and F-actin structures were observed with other ROS scavengers such as 30 mM N-tert butyl hydroxylamine acetate and 0.2 mM MnTBAP (…
Number of citations: 144 onlinelibrary.wiley.com
EHH Wong, MH Stenzel, T Junker… - Journal of Polymer …, 2011 - Wiley Online Library
A facile method to generate polymer materials with embedded functional groups at known and precise positions along the polymer backbone is described. In the presented approach, …
Number of citations: 31 onlinelibrary.wiley.com
TY Lin, CW Tu, J Aimi, YW Huang, T Jamnongkan… - Nanomaterials, 2021 - mdpi.com
Reversible-deactivation radical polymerization (RDRP) serves as a powerful tool nowadays for the preparations of unique linear and non-linear macromolecules. In this study, …
Number of citations: 1 www.mdpi.com
S Ortial, G Durand, B Poeggeler… - Journal of medicinal …, 2006 - ACS Publications
The use of classical antioxidants is limited by their low bioavailabilities, and therefore, high doses are usually required to display significant protective activity. In a recent article (J. Med. …
Number of citations: 65 pubs.acs.org

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